(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2098046-52-5
VCID: VC3119251
InChI: InChI=1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2
SMILES: C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone

CAS No.: 2098046-52-5

Cat. No.: VC3119251

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone - 2098046-52-5

Specification

CAS No. 2098046-52-5
Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
IUPAC Name [3-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone
Standard InChI InChI=1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2
Standard InChI Key AHYGYWKALAEELL-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN
Canonical SMILES C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN

Introduction

Synthesis Methods

The synthesis of compounds similar to (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone typically involves the reaction of piperidine derivatives with chloropyridine under specific conditions. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Synthetic Routes:

  • Reaction Conditions: Common conditions include the use of catalysts and controlled temperatures.

  • Industrial Production Methods: Industrial production often scales up these reactions using optimized conditions to ensure high yield and purity.

Biological Applications

Piperidine derivatives are known for their potential biological activities, including enzyme inhibition and receptor modulation. These activities can influence cellular processes such as metabolism and gene expression. While specific biological data for (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone is not available, related compounds have shown promise in therapeutic applications, particularly in cancer and metabolic disorders.

Potential Biological Activities:

  • Enzyme Inhibition: May inhibit specific kinases involved in critical signaling pathways.

  • Receptor Modulation: Can modulate the activity of certain receptors, influencing cellular processes.

Therapeutic Applications

Given the potential biological activities of piperidine derivatives, compounds like (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone could be explored for therapeutic uses. These might include targeting diseases related to kinase activity or receptor modulation, such as cancer and metabolic disorders.

Potential Therapeutic Areas:

  • Cancer: Inhibition of kinases involved in cancer cell growth.

  • Metabolic Disorders: Modulation of receptors influencing metabolic pathways.

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